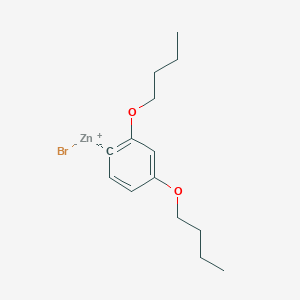
(2,4-Di-n-butyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-din-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophile. The presence of tetrahydrofuran as a solvent enhances its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-din-butyloxyphenyl)zinc bromide typically involves the reaction of 2,4-din-butyloxybromobenzene with zinc powder in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2,4−din-butyloxybromobenzene+Zn→(2,4−din-butyloxyphenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (2,4-din-butyloxyphenyl)zinc bromide is scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-din-butyloxyphenyl)zinc bromide undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include halides, triflates, and other electrophiles.
Conditions: These reactions are typically carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Catalysts like palladium or nickel are often used to facilitate the reactions.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the electrophile used.
Applications De Recherche Scientifique
(2,4-din-butyloxyphenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of (2,4-din-butyloxyphenyl)zinc bromide involves the transfer of the phenyl group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,4-diiso-butyloxyphenyl)zinc bromide
- n-Butylzinc bromide
- Benzylzinc bromide
Uniqueness
(2,4-din-butyloxyphenyl)zinc bromide is unique due to the presence of the butyloxy groups, which enhance its reactivity and stability. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Propriétés
Formule moléculaire |
C14H21BrO2Zn |
|---|---|
Poids moléculaire |
366.6 g/mol |
Nom IUPAC |
bromozinc(1+);1,3-dibutoxybenzene-6-ide |
InChI |
InChI=1S/C14H21O2.BrH.Zn/c1-3-5-10-15-13-8-7-9-14(12-13)16-11-6-4-2;;/h7-8,12H,3-6,10-11H2,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
YVJGEBFKZBHQKT-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=CC(=[C-]C=C1)OCCCC.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2,3-dichlorophenyl)-8,8-dimethyl-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881138.png)
![Dimethyl 2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzene-1,4-dicarboxylate](/img/structure/B14881154.png)
![7-(thieno[2,3-d]pyrimidin-4-yloxy)-2H-chromen-2-one](/img/structure/B14881161.png)
![N,N-Diethyl-2-[(2-Thienylcarbonyl)amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide](/img/structure/B14881169.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B14881171.png)
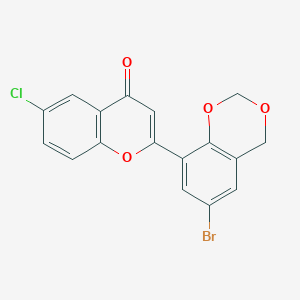
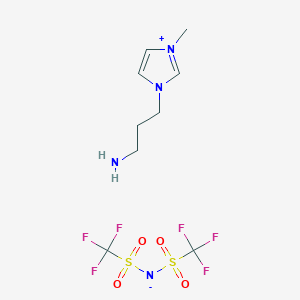
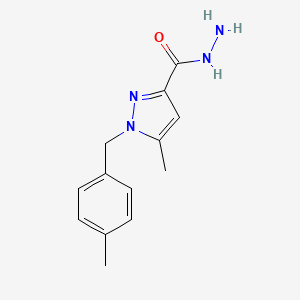
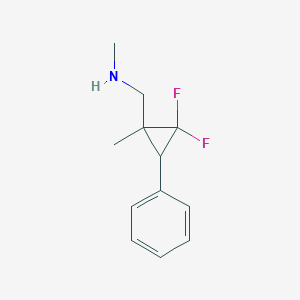
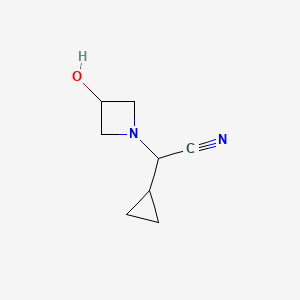
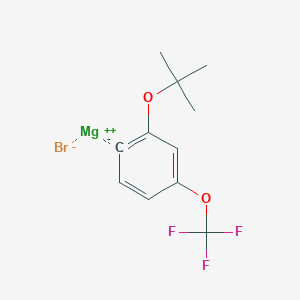
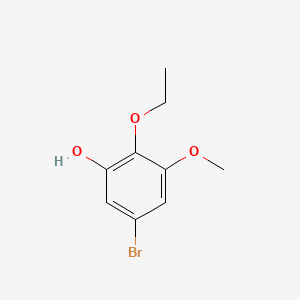
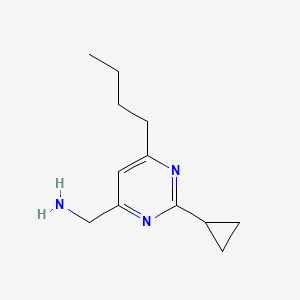
![Ethyl 1-((S)-1-phenylethyl)hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B14881210.png)
